Methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate
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Overview
Description
Methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate is an organic compound that belongs to the furan family This compound is characterized by the presence of a furan ring substituted with a methyl ester group, a fluorophenyl group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which is introduced to the furan ring through a coupling reaction, such as the Suzuki-Miyaura coupling.
Esterification: The carboxylic acid group on the furan ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methyl groups on the furan ring can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chlorophenyl)-2,5-dimethylfuran-3-carboxylate
- Methyl 4-(4-bromophenyl)-2,5-dimethylfuran-3-carboxylate
- Methyl 4-(4-methylphenyl)-2,5-dimethylfuran-3-carboxylate
Uniqueness
Methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications .
Properties
CAS No. |
672930-43-7 |
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Molecular Formula |
C14H13FO3 |
Molecular Weight |
248.25 g/mol |
IUPAC Name |
methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate |
InChI |
InChI=1S/C14H13FO3/c1-8-12(10-4-6-11(15)7-5-10)13(9(2)18-8)14(16)17-3/h4-7H,1-3H3 |
InChI Key |
DUDWKWNKWPSPSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)OC)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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